![molecular formula C18H10ClN3O4 B2832713 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide CAS No. 865249-51-0](/img/structure/B2832713.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

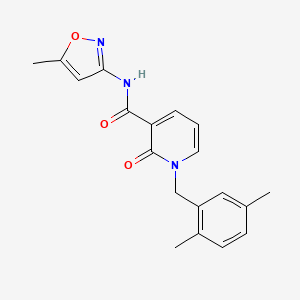

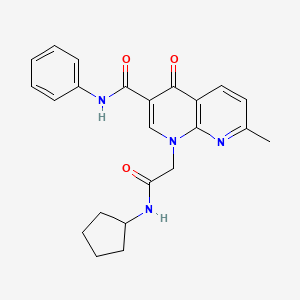

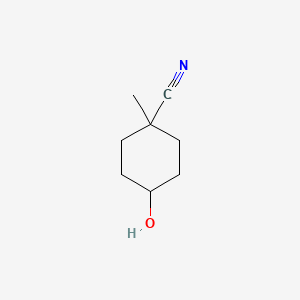

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide” is a complex organic compound that contains several functional groups . It has a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This compound also contains a 2-chlorophenyl group, a carboxamide group, and a chromene group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, the carboxamide group, and the chromene group would all contribute to its overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups . For example, the carboxamide group might undergo hydrolysis, and the 1,3,4-oxadiazole ring might participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

1,3,4-Oxadiazole derivatives, similar in structure to the compound , have been synthesized and shown to possess significant antimicrobial and antifungal properties . These compounds have demonstrated efficacy against a range of bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Their structures, confirmed through various spectroscopic methods, underpin their biological activities and offer potential for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Compounds featuring 1,3,4-oxadiazole cores have been designed and synthesized for their anticancer activity . Studies have shown that these compounds exhibit moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential as leads for anticancer drug development. The specificity of these compounds against different cancer cell types, such as breast, lung, and colon cancer, highlights the utility of 1,3,4-oxadiazole derivatives in cancer research (Ravinaik et al., 2021).

Antitubercular and Antioxidant Properties

Research into 1,3,4-oxadiazole derivatives has also unveiled their antitubercular and antioxidant properties . These compounds have been evaluated against Mycobacterium tuberculosis, showing promising antitubercular activity, which could be instrumental in addressing tuberculosis. Additionally, their antioxidant capabilities, assessed through various assays, indicate potential applications in combating oxidative stress and related diseases (Nayak et al., 2016).

Material Science Applications

Beyond biomedical applications, 1,3,4-oxadiazole derivatives have found use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystal technologies. These compounds contribute to advancements in display technology and optical materials due to their luminescent properties and ability to form stable liquid crystalline phases, offering novel approaches to creating efficient and durable electronic and photonic devices (Hamciuc et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYJUFNSXGHGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)

![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)